molecular formula C14H14NO4P B14417031 4-Nitrophenyl ethylphenylphosphinate CAS No. 80751-40-2

4-Nitrophenyl ethylphenylphosphinate

Cat. No.: B14417031
CAS No.: 80751-40-2
M. Wt: 291.24 g/mol
InChI Key: UHKMGDFUHVDKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl ethylphenylphosphinate is an organic compound that belongs to the class of phosphinates It is characterized by the presence of a nitrophenyl group, an ethyl group, and a phenyl group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl ethylphenylphosphinate typically involves the reaction of 4-nitrophenol with ethylphenylphosphinic chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl ethylphenylphosphinate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethyl or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl ethylphenylphosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinate compounds.

    Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl ethylphenylphosphinate involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate that is hydrolyzed by enzymes, leading to the release of 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitrophenyl group and a hydroxyl group.

    Ethylphenylphosphinate: Lacks the nitrophenyl group but has similar phosphinate structure.

    Phenylphosphinic acid: Contains a phosphinic acid moiety with a phenyl group.

Uniqueness

4-Nitrophenyl ethylphenylphosphinate is unique due to the presence of both nitrophenyl and ethylphenyl groups attached to the phosphinate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

80751-40-2

Molecular Formula

C14H14NO4P

Molecular Weight

291.24 g/mol

IUPAC Name

1-[ethyl(phenyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C14H14NO4P/c1-2-20(18,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3

InChI Key

UHKMGDFUHVDKNN-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.